Cas no 1803991-58-3 (Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group, difluoromethyl substituent, and trifluoromethoxy moiety—enhance reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. The ethyl ester group further facilitates derivatization under mild conditions. This compound serves as a versatile intermediate for constructing complex fluorinated heterocycles, particularly in drug discovery and crop protection applications. Proper handling is advised due to the reactive bromomethyl functionality.
Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate structure
1803991-58-3 structure
商品名:Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate
CAS番号:1803991-58-3
MF:C11H9BrF5NO3
メガワット:378.090080022812
CID:4845524

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate
    • インチ: 1S/C11H9BrF5NO3/c1-2-20-10(19)7-5(4-12)3-6(21-11(15,16)17)8(18-7)9(13)14/h3,9H,2,4H2,1H3
    • InChIKey: YXDKEBYNIRTKQI-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC(=C(C(F)F)N=C1C(=O)OCC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 355
  • トポロジー分子極性表面積: 48.4
  • 疎水性パラメータ計算基準値(XlogP): 3.8

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029079234-1g
Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate
1803991-58-3 97%
1g
$1,475.10 2022-04-02

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1803991-58-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1803991-58-3, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a bromomethyl moiety, a difluoromethyl group, and a trifluoromethoxy substituent, endows this compound with diverse chemical reactivity, making it particularly useful in the development of novel therapeutic agents.

The compound's molecular structure is characterized by a pyridine core, which is a well-documented scaffold in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The 5-(bromomethyl) group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of additional functional groups. This feature is particularly advantageous in the construction of complex molecular architectures, where precise control over regioselectivity is essential.

The 2-(difluoromethyl) and 3-(trifluoromethoxy) substituents contribute to the compound's overall electronic properties, influencing its solubility, lipophilicity, and metabolic stability. These characteristics are critical factors in drug design, as they can significantly impact the compound's pharmacokinetic profile. The use of fluorine atoms is particularly prevalent in modern pharmaceuticals due to their ability to modulate bioavailability and binding affinity. For instance, the introduction of difluoromethyl groups has been shown to enhance metabolic stability by resisting oxidative degradation, while trifluoromethoxy groups can improve binding interactions with biological targets.

In recent years, there has been growing interest in the development of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. Pyridine derivatives have emerged as key components in this area due to their ability to selectively inhibit specific kinases. The structure of Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate aligns well with this trend, offering a versatile platform for designing kinase inhibitors. Specifically, the bromomethyl group can be used to introduce linkers or other pharmacophores that enhance binding affinity to target kinases. Additionally, the electron-withdrawing nature of the difluoromethyl and trifluoromethoxy groups can optimize the compound's interaction with the hinge region of kinases, a critical site for inhibitor binding.

Moreover, this compound has shown promise in the development of antiviral agents. The pyridine core can interact with viral proteases and polymerases through hydrogen bonding networks, while the fluorinated substituents can enhance resistance to enzymatic degradation. Recent studies have demonstrated that pyridine derivatives with similar structural motifs can inhibit viral replication by targeting essential enzymatic pathways. The reactivity provided by the bromomethyl group further allows for the modification of these derivatives to improve their antiviral efficacy and reduce off-target effects.

The synthesis of Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by sequential introduction of bromomethyl, difluoromethyl, and trifluoromethoxy groups. Each step requires careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications at specific positions on the pyridine ring. These methods are crucial for constructing complex molecular frameworks while maintaining functional group integrity.

The compound's applicability extends beyond pharmaceuticals into agrochemicals and material science. In agrochemicals, pyridine derivatives are widely used as intermediates in the synthesis of herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The structural features of Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate make it a suitable candidate for developing novel agrochemical agents that offer improved efficacy and environmental safety.

In material science, fluorinated pyridines have been explored for their potential applications in organic electronics and liquid crystal displays (LCDs). The electron-withdrawing nature of fluorine atoms can influence charge transport properties, making these compounds valuable in designing advanced materials for optoelectronic devices. Additionally, the bromomethyl group provides a handle for further functionalization, allowing for the creation of tailored materials with specific properties.

The growing demand for high-quality intermediates in pharmaceutical research has necessitated robust supply chains capable of producing these compounds efficiently and reliably. Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate is no exception; its synthesis requires specialized equipment and expertise to ensure consistent quality. Manufacturers specializing in fine chemical synthesis have invested heavily in process optimization technologies such as continuous flow reactors and automated purification systems to meet this demand.

In conclusion, Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1803991-58-3) is a multifaceted compound with significant applications across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and antiviral agents. Furthermore, its utility extends into agrochemicals and material science, highlighting its broad industrial relevance. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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